molecular formula C11H17N B3374652 3-(3-Methylbutyl)aniline CAS No. 1028100-32-4

3-(3-Methylbutyl)aniline

Cat. No. B3374652
M. Wt: 163.26 g/mol
InChI Key: WEHQUCSULUWIKX-UHFFFAOYSA-N
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Description

3-(3-Methylbutyl)aniline is an organic compound with the molecular weight of 163.26 . It is a liquid at room temperature . The compound is also known as 3-isopentylaniline .


Synthesis Analysis

The synthesis of aniline derivatives, such as 3-(3-Methylbutyl)aniline, often involves the functionalization of aniline that makes it possible to increase the solubility while retaining many of its important properties . A review of literature data has shown that incorporation of substituents such as alkyl at the ortho position of the aromatic ring has a beneficial effect on the solubility of polymers .


Molecular Structure Analysis

3-(3-Methylbutyl)aniline contains a total of 31 bonds; 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 primary amine (aromatic) .


Chemical Reactions Analysis

The chemical reactions of aniline derivatives, such as 3-(3-Methylbutyl)aniline, have been studied in the context of polymerization . The studies showed the prospects of using thin polymer films in the design of chemical sensors .


Physical And Chemical Properties Analysis

3-(3-Methylbutyl)aniline is a liquid at room temperature . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Safety And Hazards

3-(3-Methylbutyl)aniline is classified as a flammable liquid and vapor. It is harmful if inhaled and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on aniline derivatives, such as 3-(3-Methylbutyl)aniline, could involve further exploration of their potential applications in the design of chemical sensors . Additionally, the impact of the substituent on the polymer characteristics could be further rationalized in terms of steric and electronic effects .

properties

IUPAC Name

3-(3-methylbutyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8-9H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHQUCSULUWIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylbutyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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